(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
CAS No.: 37051-23-3
Cat. No.: VC2358819
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37051-23-3 |
|---|---|
| Molecular Formula | C18H25NO6 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 |
| Standard InChI Key | QAMQBROWEMDMOK-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a modified amino acid derivative characterized by its chiral center and multiple functional groups. The compound is identified through several systematic naming conventions and identifiers.
Nomenclature and Identifiers
The compound is associated with multiple identifiers across chemical databases and commercial suppliers, as summarized in Table 1.
Table 1: Chemical Identifiers of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid | |
| CAS Number | 37051-23-3, 80975-50-4 | |
| Molecular Formula | C₁₈H₂₅NO₆ | |
| Molecular Weight | 351.4 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O | |
| InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 | |
| InChIKey | QAMQBROWEMDMOK-AWEZNQCLSA-N |
The discrepancy in CAS numbers (37051-23-3 vs. 80975-50-4) across different sources indicates potential variations in registration or commercial designations for this compound .
Structural Characteristics
The compound contains several key functional groups:
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A chiral carbon center with (S) configuration at position 2
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A tert-butoxycarbonyl (Boc) protecting group on the amine
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A free carboxylic acid at position 1
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A benzyloxy ester moiety at position 6
The presence of these functional groups makes the compound useful for various synthetic applications, particularly in peptide chemistry and pharmaceutical development .
Physical and Chemical Properties
The physical and chemical properties of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid contribute to its handling characteristics and reactivity profile.
Physical Properties
Table 2: Physical Properties of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
The compound's moderate LogP value of 3.08 suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for membrane permeability in biological applications .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The free carboxylic acid group is susceptible to esterification, amidation, and reduction reactions
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The Boc-protected amine can be deprotected under acidic conditions
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The benzyl ester can be cleaved via hydrogenolysis
These reactive sites allow for selective modifications in various synthetic schemes, particularly in peptide chemistry and pharmaceutical intermediate synthesis .
Synthetic Applications and Research Context
Despite limited explicit information in the available sources about specific applications, the structural features of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid suggest several important research applications.
Peptide Synthesis Applications
The compound's protected amino acid structure makes it valuable for:
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Solid-phase peptide synthesis (SPPS)
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Solution-phase peptide synthesis
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Preparation of peptide conjugates and derivatives
The Boc-protected amine allows for controlled sequential peptide bond formation, while the free carboxylic acid enables coupling to other amino acids or substrates .
Pharmaceutical Research
The compound may serve as:
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A building block for drug synthesis
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An intermediate in the preparation of bioactive compounds
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A precursor for modified amino acid derivatives with enhanced pharmacological properties
The chiral center and functional group arrangement enable stereoselective synthesis of bioactive molecules .
Analytical Methods and Characterization
Analytical techniques provide essential information for confirming the identity and purity of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would typically be used to assess the purity and identity of this compound. Commercial sources indicate purity levels of approximately 95% .
Related Compounds and Structural Analogs
Several related compounds appear in the search results, highlighting the importance of this structural class in chemical research.
Structural Isomers and Analogs
Table 4: Related Compounds and Structural Analogs
These structural variations highlight the diversity of protected amino acid derivatives and their potential applications in various synthetic pathways .
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